molecular formula C22H26N4O3S B305348 N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B305348
M. Wt: 426.5 g/mol
InChI Key: GHDXCCXTFCIIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide class of compounds and has been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as exhibit antimicrobial and antifungal activity. The compound has also been found to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is its potential applications in various fields of scientific research. The compound has been found to possess significant biological activity, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One area of research is in the development of novel anticancer drugs based on this compound. Another area of research is in the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, further research is needed to explore the potential applications of this compound in other fields of scientific research, such as antimicrobial and antifungal agents.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been found to possess significant antimicrobial and antifungal activity. It has also been found to possess potent anticancer activity against various cancer cell lines.

properties

Product Name

N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26N4O3S/c1-4-26-20(14-29-19-8-6-7-16(3)13-19)24-25-22(26)30-15-21(27)23-17-9-11-18(12-10-17)28-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,23,27)

InChI Key

GHDXCCXTFCIIGS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)COC3=CC=CC(=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)COC3=CC=CC(=C3)C

Origin of Product

United States

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